Ebastine-d5 (fumarate)

Catalog No.
S12873655
CAS No.
M.F
C36H43NO6
M. Wt
590.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebastine-d5 (fumarate)

Product Name

Ebastine-d5 (fumarate)

IUPAC Name

(E)-but-2-enedioic acid;1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

Molecular Formula

C36H43NO6

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D,6D,7D,11D,12D;

InChI Key

JJUCFZIMLBNQQR-GFILECFBSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H].C(=C/C(=O)O)\C(=O)O

Ebastine-d5 (fumarate) is a deuterated derivative of Ebastine, an antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. The chemical formula for Ebastine-d5 (fumarate) is C36H43NO6C_{36}H_{43}NO_{6}, indicating the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances the compound's stability and allows for improved tracking in biological studies due to the distinct mass of deuterium. The fumarate salt form is used to enhance solubility and bioavailability, making it more effective for therapeutic applications .

Similar to its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: In aqueous environments, Ebastine-d5 can hydrolyze to form its active metabolite, desalkyl Ebastine-d5.
  • Oxidation: The compound can be oxidized to produce hydroxylated derivatives, which may exhibit different pharmacological profiles.
  • Conjugation Reactions: Ebastine-d5 can undergo conjugation with glucuronic acid or sulfate, facilitating its excretion from the body.

These reactions are essential for understanding the metabolic pathways and pharmacokinetics of Ebastine-d5 in clinical settings .

Ebastine-d5 exhibits antihistaminic activity by selectively antagonizing the H1 histamine receptor. This action helps alleviate symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. Additionally, the deuterated form may show altered pharmacokinetics compared to non-deuterated Ebastine, potentially leading to prolonged action or reduced side effects. Studies have indicated that isotopic labeling can also aid in understanding drug metabolism and distribution in vivo .

The synthesis of Ebastine-d5 (fumarate) typically involves:

  • Starting Materials: The synthesis begins with commercially available precursors that contain deuterium.
  • Deuteration: Utilizing deuterated reagents during key steps ensures the incorporation of deuterium into the final product.
  • Formation of Fumarate Salt: The fumarate salt is formed by reacting Ebastine-d5 with fumaric acid under controlled conditions to enhance solubility.

The entire process requires careful monitoring of reaction conditions to maximize yield and purity .

Ebastine-d5 (fumarate) has several applications:

  • Research Tool: It serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, allowing researchers to trace its metabolic pathways.
  • Clinical Studies: The compound is utilized in clinical trials aimed at evaluating the efficacy and safety of antihistamines.
  • Drug Development: It aids in the development of new antihistamines with improved properties by providing insights into structure-activity relationships .

Interaction studies involving Ebastine-d5 (fumarate) focus on its binding affinity with various receptors and enzymes. Notably:

  • P-glycoprotein Interaction: Research indicates that Ebastine may interact with P-glycoprotein, affecting its absorption and distribution.
  • Cytochrome P450 Enzymes: Studies also explore how Ebastine-d5 is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism.

These interactions can significantly influence the pharmacokinetics and pharmacodynamics of the drug, impacting its therapeutic efficacy .

Ebastine-d5 shares structural similarities with other antihistamines but possesses unique features due to its deuteration. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CetirizineC21H25ClN2O3Rapid onset; less sedation effect
LoratadineC22H23ClN2O2Long-lasting; minimal sedation
DesloratadineC19H19ClN2O3Active metabolite of Loratadine; potent H1 antagonist
FexofenadineC32H39NO4Non-sedating; selective H1 receptor antagonist

Ebastine-d5's uniqueness lies in its deuterated structure that allows for enhanced tracking in biological systems, potentially leading to better understanding and optimization of antihistamine therapies .

The synthesis of deuterium-labeled pharmaceutical compounds has emerged as a critical technique in drug development, offering enhanced metabolic stability and improved pharmacokinetic properties [34]. Deuterium incorporation strategies for ebastine-d5 synthesis employ sophisticated methodologies that ensure high isotopic enrichment while maintaining structural integrity of the parent compound.

The primary synthetic approach for ebastine-d5 involves the use of deuterated building blocks, specifically deuterated bromodiphenylmethane as a key reagent [3]. This strategy begins with the preparation of deuterated precursors through a multi-step process that incorporates five deuterium atoms at specific positions within the molecular framework. The synthesis utilizes deuterated bromodiphenylmethane, which is synthesized in three preliminary steps before being incorporated into the final ebastine structure [3].

Contemporary deuteration methodologies have evolved to include electrochemical deuteration systems that operate under ambient conditions [33]. These systems utilize proton-conducting membranes where heavy water and proton sources undergo electrochemical oxidation on the anode side, generating deuterium species that migrate to the cathode side for incorporation into target molecules [33]. This approach achieves deuterium incorporation rates of 80-99% with yields ranging from 80-98%, representing a significant advancement over traditional batch-type synthesis methods [33].

Catalytic transfer deuteration represents another sophisticated approach for selective deuterium incorporation [37]. This methodology employs non-gaseous deuterium sources and metal catalysts to achieve precise isotopic substitution patterns [37]. The technique offers advantages in terms of safety and selectivity, avoiding the use of flammable deuterium gas while maintaining excellent control over regioselectivity and chemoselectivity [37].

Flow chemistry techniques have revolutionized deuterium labeling processes by providing precise control over reaction parameters including temperature, reaction time, and mixing efficiency [36]. These systems enable the use of readily available deuterium sources such as deuterated water, making the process more cost-effective and environmentally sustainable [36]. The flow approach allows for late-stage deuterium incorporation without the need for prefunctionalization, significantly improving atom economy and reducing synthetic complexity [36].

Table 1: Deuterium Incorporation Methods for Pharmaceutical Compounds

MethodDeuterium SourceIncorporation RateYieldReaction Conditions
Electrochemical Deuteration [33]Heavy Water (D₂O)80-99%80-98%Ambient temperature, atmospheric pressure
Catalytic Transfer [37]Non-gaseous sourcesVariableHighMild conditions, metal catalysts
Flow Chemistry [36]D₂O, deuterated solventsHighOptimizedControlled temperature and flow rate
Traditional Synthesis [3]Deuterated building blocks>98%27% overallMulti-step synthesis

Advanced deuteration strategies now incorporate computational approaches to predict optimal deuteration sites and reaction pathways [35]. These methods utilize molecular orbital theory to design chemical systems that enable precision deuteration at specific positions within complex pharmaceutical molecules [35]. The approach has proven particularly effective for preparing deuterium-enriched building blocks with full ranges of deuterium substitution patterns at pharmaceutical-grade isotopic purity levels [35].

Fumarate Salt Formation Mechanisms

The formation of fumarate salts represents a well-established strategy in pharmaceutical development for improving the physicochemical properties of basic drug compounds [11]. Fumarate salt formation occurs through ionic interactions between the basic nitrogen atom in ebastine and the carboxylic acid groups of fumaric acid, resulting in a stable crystalline salt form with enhanced solubility and bioavailability characteristics.

The mechanism of fumarate salt formation involves proton transfer from the dicarboxylic acid fumaric acid to the basic piperidine nitrogen in ebastine [9]. This process creates a strong ionic interaction between the protonated ebastine cation and the hydrogen fumarate anion, leading to crystallization of the salt form [9]. The formation is thermodynamically favored when the difference in acid-base strength (pKa values) between the components exceeds certain threshold values, typically requiring at least two pKa units difference for stable salt formation in aqueous environments [28].

Crystal engineering principles govern the specific intermolecular interactions that stabilize the fumarate salt structure [9]. The ebastinium cation forms strong hydrogen bonds with the carboxylate oxygen atoms of the hydrogen fumarate anion, with bond distances typically measuring 2.697 angstroms [9]. These primary ionic interactions are supplemented by weaker carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to π-electron interactions that contribute to the overall crystal stability [9].

The crystallization process involves careful control of solvent systems and crystallization conditions to achieve optimal salt formation [8]. Mixed solvent systems containing methanol and organic solvents such as ethanol, acetonitrile, ethyl acetate, or tetrahydrofuran are commonly employed [8]. The molar ratio between ebastine and fumaric acid is typically maintained at 1:1 to 1:2, with optimal conditions requiring specific volume ratios of the mixed solvent system [8].

Ultrasonic treatment plays a crucial role in facilitating salt formation by enhancing molecular mobility and promoting nucleation [8]. Treatment duration of 10-30 minutes at ambient temperature (15-25°C) provides optimal conditions for complete salt formation while minimizing potential degradation [8]. The resulting crystalline material exhibits improved stability characteristics compared to the parent compound, with reduced hygroscopicity and enhanced storage stability [8].

Table 2: Fumarate Salt Formation Parameters

ParameterOptimal RangeEffect on Salt FormationReference
Molar Ratio (Drug:Acid) [8]1:1 to 1:2Controls stoichiometry [8]
Solvent Volume Ratio [8]1:4 to 1:10 (methanol:organic)Influences crystallization [8]
Ultrasonic Treatment [8]10-30 minutesEnhances nucleation [8]
Temperature [8]15-25°CMaintains stability [8]
Hydrogen Bond Distance [9]2.697 Å (N⋯O)Determines ionic strength [9]

The thermodynamic aspects of fumarate salt formation involve consideration of crystal lattice energy, solvation energy, and entropy changes associated with the crystallization process [30]. The formation energy balance must favor the crystalline salt form over the individual components in solution [30]. Fumaric acid, being a relatively strong dicarboxylic acid, provides sufficient driving force for proton transfer while maintaining compatibility with pharmaceutical applications [30].

Solvent-mediated phase transitions play a critical role in determining the final crystal form and polymorphic outcome of the fumarate salt [12]. Different solvents can influence the nucleation and growth processes, potentially leading to different crystal modifications with varying physicochemical properties [12]. Careful selection of crystallization conditions ensures reproducible formation of the desired salt form with consistent properties [12].

Purity Assessment Methodologies

Analytical characterization of ebastine-d5 fumarate requires sophisticated methodologies that can accurately determine both chemical purity and isotopic enrichment [3]. High-performance liquid chromatography coupled with various detection systems represents the primary analytical platform for purity assessment of deuterated pharmaceutical compounds [13] [14] [15].

Reversed-phase liquid chromatography utilizing octadecylsilane stationary phases provides excellent separation capabilities for ebastine and related impurities [18]. Optimal chromatographic conditions employ mobile phases containing methanol and buffered aqueous solutions, with detection wavelengths typically set at 255-260 nanometers for ultraviolet detection [18]. Retention times for ebastine under these conditions range from 5.9 to 6.0 minutes, providing adequate separation from potential impurities [18].

The method validation process for ebastine purity assessment demonstrates excellent analytical performance characteristics [15]. Linearity ranges from 0.3 to 6.0 micrograms per milliliter with correlation coefficients exceeding 0.998 [15]. Detection limits achieve 0.13 micrograms per milliliter, while quantification limits reach 0.26 micrograms per milliliter [15]. Precision studies show relative standard deviation values below 1% for both intraday and interday measurements [15].

Mass spectrometry analysis provides critical information for confirming isotopic enrichment in deuterated compounds [3]. High-resolution mass spectrometry enables precise determination of molecular mass shifts corresponding to deuterium incorporation [3]. For ebastine-d5, mass spectrometry analysis reveals greater than 98% deuterium enrichment, confirming successful isotopic labeling [3].

Ultra-high-performance liquid chromatography systems offer enhanced resolution and analysis speed for complex impurity profiling [19]. These systems utilize sub-2-micrometer particle columns and optimized gradient elution programs to achieve baseline separation of ebastine from structurally related impurities [19]. Critical resolution values exceeding 1.5 ensure adequate separation for quantitative analysis [19].

Table 3: Analytical Performance Parameters for Ebastine Purity Assessment

ParameterValueMethodReference
Detection Limit [15]0.13 μg/mLHPLC-UV [15]
Quantification Limit [15]0.26 μg/mLHPLC-UV [15]
Linearity Range [15]0.3-6.0 μg/mLHPLC-UV [15]
Precision (RSD) [15]<1%HPLC-UV [15]
Deuterium Enrichment [3]>98%HRMS [3]
Retention Time [18]5.9 minRP-HPLC [18]

Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural confirmation and purity assessment [3]. Proton nuclear magnetic resonance provides detailed information about hydrogen-deuterium exchange patterns and confirms the positions of deuterium incorporation [3]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural verification and can detect subtle changes in chemical environments resulting from isotopic substitution [3].

Specialized analytical considerations for deuterated compounds include the potential for hydrogen-deuterium exchange under certain analytical conditions [16]. Analytical methods must be designed to minimize such exchange reactions that could lead to inaccurate purity determinations [16]. The use of deuterated solvents and carefully controlled pH conditions helps preserve isotopic integrity during analysis [16].

Method robustness studies evaluate the impact of deliberate variations in analytical parameters on method performance [13]. Factors examined include flow rate variations, column temperature changes, and mobile phase composition modifications [13]. Acceptable method performance is maintained when retention time variations remain within predetermined limits while maintaining adequate resolution and peak symmetry [13].

Impurity Profiling and Degradation Pathway Analysis

Comprehensive impurity profiling of ebastine-d5 fumarate requires systematic evaluation of potential degradation pathways and identification of process-related impurities [21]. Forced degradation studies provide essential information about the intrinsic stability of the compound and help establish degradation pathways under various stress conditions [24].

The primary degradation pathway for ebastine involves ultraviolet light-induced transformation, resulting in the formation of a novel cyclopropanol derivative [23]. This degradation product has been characterized as 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanol through comprehensive spectroscopic analysis including high-resolution mass spectrometry and multidimensional nuclear magnetic resonance [23]. The compound elutes at 2.73 relative retention time compared to the parent ebastine peak in reversed-phase chromatographic systems [23].

Stress testing protocols encompass exposure to acidic conditions (0.01 to 0.1 normal acid), basic conditions, oxidative environments (0.3% hydrogen peroxide), elevated temperatures (10°C to 70°C), and combined temperature-humidity conditions [25]. Drug substance testing typically requires 1-7 days under acidic or basic conditions, while drug product formulations require 24-48 hours exposure [25]. Photostability testing involves exposure to greater than 48 hours of illumination at 1200 lux hours [25].

Alkaline degradation pathways involve base-catalyzed hydrolysis reactions that can affect ester and amide functionalities within the ebastine structure [15]. The degradation kinetics follow first-order kinetics, with specific rate constants and half-life values calculated from time-course studies [15]. These studies provide essential information for establishing shelf-life specifications and storage recommendations [15].

Oxidative degradation occurs through free radical mechanisms that can affect various functional groups within the molecule [25]. Common oxidative degradation products include aldehydes, unsaturated carbonyls, aromatic amines, and hydroxylamine derivatives [25]. These products represent approximately 70% of alerting structures identified in pharmaceutical degradation studies [25].

Table 4: Forced Degradation Conditions for Ebastine Analysis

Stress ConditionDrug Substance DurationDrug Product DurationTemperatureAdditives
Acidic [25]1-7 days24-48 hoursAmbient0.01-0.1N acid
Basic [25]1-7 days24-48 hoursAmbient0.01-0.1N base
Oxidative [25]Few hours-7 days24-48 hoursAmbient0.3% H₂O₂
Thermal [25]Up to 2 weeksUp to 3 weeks10-70°CNone
Photolytic [25]>48 hours>48 hoursAmbient1200 lux h

Advanced analytical techniques for impurity identification include liquid chromatography coupled with high-resolution mass spectrometry [26]. These systems provide untargeted analysis capabilities that can detect unexpected impurities not anticipated from known synthetic or degradation pathways [26]. Electron ionization mass spectrometry with supersonic molecular beams offers enhanced molecular ion detection and improved identification probabilities using established spectral libraries [26].

Chromatographic method development for impurity profiling requires systematic optimization of separation conditions [22]. This process involves screening different stationary phases with varying selectivities, optimizing mobile phase pH, adjusting organic modifier composition, and fine-tuning gradient conditions [22]. The goal is to achieve baseline separation of all known and potential unknown impurities from the main compound [22].

Process-related impurities arise from synthetic intermediates, reagents, catalysts, and solvents used during manufacturing [21]. For deuterated compounds, additional considerations include potential hydrogen-deuterium exchange reactions that could affect isotopic purity [21]. Comprehensive impurity profiling must account for these unique aspects of deuterated pharmaceutical synthesis [21].

Degradation pathway analysis utilizes computational chemistry approaches to predict potential transformation products [23]. These methods combine experimental observations with theoretical calculations to propose mechanistic pathways for degradation reactions [23]. The approach has proven particularly valuable for identifying unexpected degradation products and understanding the molecular basis for observed instabilities [23].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

590.34042182 g/mol

Monoisotopic Mass

590.34042182 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-10

Explore Compound Types